2-(3-(Aminomethyl)azetidin-1-yl)-2-(2-fluorophenyl)acetonitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-(2-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(2-fluorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination or other amination reactions.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Formation of the Acetonitrile Group: This can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Products might include nitroso or nitro derivatives.
Reduction: Products could include primary or secondary amines.
Substitution: Products would depend on the substituent introduced.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-2-(2-fluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The azetidine ring and fluorophenyl group could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Aminomethyl)azetidin-1-yl)-2-phenylacetonitrile: Lacks the fluorine atom.
2-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(2-fluorophenyl)acetonitrile: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of the fluorine atom in 2-(3-(Aminomethyl)azetidin-1-yl)-2-(2-fluorophenyl)acetonitrile may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C12H14FN3/c13-11-4-2-1-3-10(11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2 |
InChI Key |
PXEFJAYTRKBTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CC=C2F)CN |
Origin of Product |
United States |
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